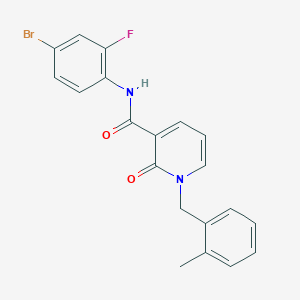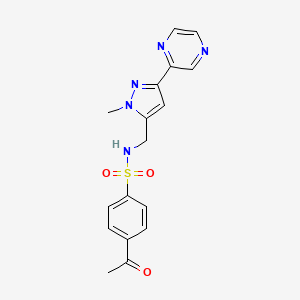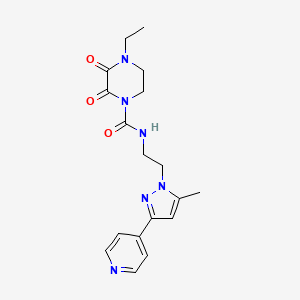
1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one, also known as FP-PA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. FP-PA is a small molecule that can selectively bind to certain proteins and enzymes, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one binds to specific proteins through a process called covalent modification. The compound contains a reactive group that can form a covalent bond with a nucleophilic amino acid residue on the target protein. This covalent bond formation can cause a change in the protein structure and function, leading to the inhibition or activation of the protein activity. The mechanism of action of this compound is highly specific, making it a valuable tool for studying the function and activity of individual proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein. For example, this compound has been used to inhibit the activity of the proteasome, a protein complex involved in the degradation of cellular proteins. Inhibition of the proteasome activity can lead to the accumulation of damaged proteins and cell death, making it a potential therapeutic target for cancer treatment. This compound has also been used to study the function of various enzymes, including kinases and phosphatases, which are involved in various cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one has several advantages for lab experiments, including its high specificity and selectivity for target proteins, its ease of synthesis, and its availability. However, there are also some limitations to using this compound. One limitation is the potential for off-target effects, which can lead to unintended consequences in cellular processes. Another limitation is the potential for toxicity, as this compound can cause cell death at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one. One direction is the development of more selective and potent compounds that can target specific proteins with minimal off-target effects. Another direction is the application of this compound in drug discovery for various diseases, including cancer and neurodegenerative diseases. Finally, future research could focus on the development of new methods for the delivery of this compound to specific tissues or cells, allowing for more precise targeting and increased efficacy.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its specificity and selectivity for target proteins. The compound has been used in various applications, including drug discovery and protein-protein interaction studies. While this compound has several advantages for lab experiments, there are also some limitations to its use. Future research on this compound could lead to the development of new therapies for various diseases and the advancement of our understanding of biological processes.
Métodos De Síntesis
1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the condensation of 5-fluoropyrimidine-2-carboxylic acid with 2-pyridin-3-ylacetic acid, followed by the addition of piperazine and acetic anhydride. The final product is obtained through purification and crystallization steps. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one has been used in various scientific research applications, including drug discovery, protein-protein interaction studies, and enzyme inhibition assays. This compound can selectively bind to specific target proteins, allowing researchers to study the function and activity of these proteins. This compound has been used to identify novel drug targets and to develop small molecule inhibitors for various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-12-8-18-15(19-9-12)21-5-4-20(10-14(21)23)13(22)6-11-2-1-3-17-7-11/h1-3,7-9H,4-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNXMTIZYNYEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)
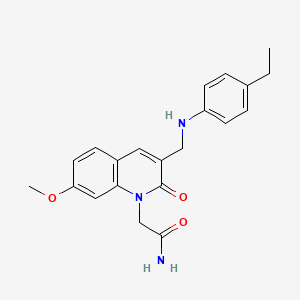
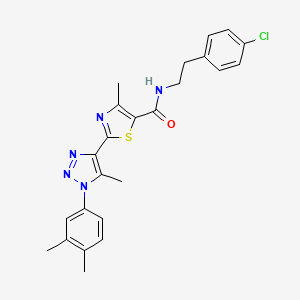

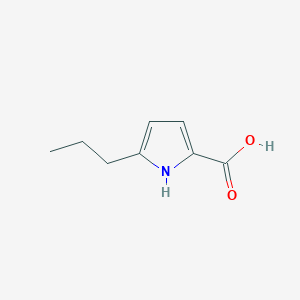
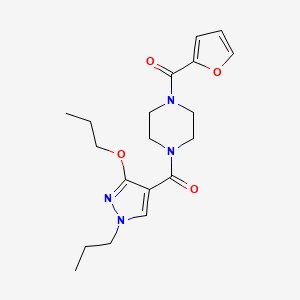
![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)

